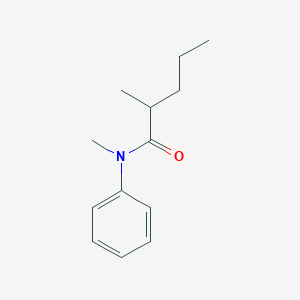
N,2-dimethyl-N-phenylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-N-phenylpentanamide is an organic compound belonging to the amide family It is characterized by the presence of a phenyl group attached to the nitrogen atom and a pentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-phenylpentanamide typically involves the reaction of N-methyl-2-phenylpropanamide with appropriate reagents under controlled conditions. One common method is the acylation of N-methyl-2-phenylpropanamide using pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
化学反应分析
Types of Reactions
N,2-dimethyl-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Synthesis and Chemical Properties
Synthesis Methods:
N,2-dimethyl-N-phenylpentanamide can be synthesized through several methods, primarily involving the acylation of N-methyl-2-phenylpropanamide. A common approach is the reaction with pentanoyl chloride in the presence of a base like triethylamine under controlled conditions such as low temperatures in an inert solvent like dichloromethane. This method ensures high yield and purity of the product.
Chemical Properties:
The compound has the molecular formula C12H17NO and features a dimethyl group attached to a phenyl ring and a pentanamide structure. Its reactivity includes oxidation, reduction, and substitution reactions, allowing it to be transformed into various derivatives.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, contributing to advancements in synthetic methodologies. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines, aiming to identify specific mechanisms of action and therapeutic targets .
Medicine
The compound is being explored as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator in specific biochemical pathways, making it a candidate for further pharmacological development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require specific chemical characteristics or functionalities.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant cytotoxicity at concentrations up to 100 µM, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways .
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited promising activity against Gram-positive bacteria, highlighting its potential for developing new antimicrobial agents.
Data Tables
作用机制
The mechanism of action of N,2-dimethyl-N-phenylpentanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
N,N-dimethylformamide: A common solvent with similar amide functionality.
N,N-dimethylacetamide: Another solvent with comparable chemical properties.
N-methyl-2-phenylpropanamide: A precursor in the synthesis of N,2-dimethyl-N-phenylpentanamide.
Uniqueness
Its phenyl group and pentanamide backbone differentiate it from other simple amides, making it a valuable compound in various research and industrial contexts .
属性
IUPAC Name |
N,2-dimethyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-8-11(2)13(15)14(3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWUOBYCHFPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













